Gly-Arg-Gly-Asp-Ser TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

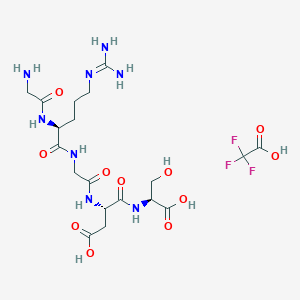

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N8O9.C2HF3O2/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34;3-2(4,5)1(6)7/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21);(H,6,7)/t8-,9-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLSDISMWHMSOI-PUBMXKGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31F3N8O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Gly-Arg-Gly-Asp-Ser TFA (GRGDS) in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pentapeptide Gly-Arg-Gly-Asp-Ser (GRGDS), commonly available as a trifluoroacetate (TFA) salt, is a synthetic peptide that mimics the cell-binding domain of several extracellular matrix (ECM) proteins.[1] Its core recognition motif, Arg-Gly-Asp (RGD), is a pivotal player in a vast array of cell-biological processes, primarily through its interaction with a class of cell surface receptors known as integrins. This technical guide provides an in-depth exploration of the function of GRGDS in cell biology, focusing on its mechanism of action, impact on cellular behavior, and its application in research and therapeutics.

The RGD Motif and Integrin Recognition

The RGD sequence was first identified in the 1980s as the minimal amino acid sequence within fibronectin required for cell attachment.[1] This tripeptide motif is now known to be present in a multitude of ECM proteins, including fibronectin, vitronectin, fibrinogen, and osteopontin.[1] These proteins form the structural and biochemical support network for cells in tissues, and their interaction with cells is crucial for maintaining tissue integrity and function.

The primary cellular receptors for RGD-containing proteins are the integrins, a large family of heterodimeric transmembrane proteins composed of α and β subunits. Nearly half of the known integrins recognize and bind to the RGD motif. This interaction is fundamental to cell adhesion, the process by which cells attach to the ECM or to other cells.

The specificity of the RGD-integrin interaction is determined by the conformation of the RGD motif within the parent protein and the specific integrin subtype involved.[2] The amino acids flanking the RGD sequence can also influence binding affinity and selectivity.[2] The GRGDS peptide, by mimicking this natural recognition sequence, can act as a competitive inhibitor of integrin-ligand interactions. When presented in a soluble form, GRGDS can block the binding of cells to RGD-containing ECM proteins, leading to cell detachment.[3] Conversely, when immobilized on a surface, GRGDS can promote cell adhesion.

Quantitative Analysis of GRGDS-Integrin Binding

The affinity of GRGDS for different integrin subtypes varies, which has significant implications for its use as a research tool and a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a ligand in inhibiting a specific biological function. The following table summarizes the reported IC50 values for GRGDS and related RGD peptides for various integrins.

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| GRGDS | αvβ3 | ~5000 | [4] |

| GRGDS | αvβ5 | ~6500 | [4] |

| RGD | αvβ3 | 89 | |

| RGD | α5β1 | 335 | |

| RGD | αvβ5 | 440 | |

| GRGDS | αIIbβ3 | 25000 | [5] |

Note: IC50 values can vary depending on the experimental setup, including the specific cell type, ligand concentration, and assay conditions. The TFA salt form of the peptide does not alter its biological activity.

Impact on Cellular Functions and Associated Signaling Pathways

The binding of GRGDS to integrins triggers a cascade of intracellular signaling events that regulate a wide range of cellular functions, including adhesion, migration, proliferation, and survival.

Cell Adhesion and Spreading

Cell adhesion to the ECM is a fundamental process for cell survival and function. Integrin-mediated adhesion leads to the formation of focal adhesions, which are complex structures that physically link the ECM to the actin cytoskeleton and serve as signaling hubs.

When GRGDS is presented in a soluble form, it competitively inhibits the binding of cells to RGD-containing ECM proteins, leading to the disruption of focal adhesions and subsequent cell detachment.[3] Studies have shown that the addition of GRGDS to cultured cells can induce the dissociation of key focal adhesion proteins like α-actinin and vinculin from these sites.[3][6]

Conversely, when GRGDS is immobilized on a substrate, it can promote cell adhesion and spreading in an integrin-dependent manner. This property is widely exploited in tissue engineering and biomaterial design to enhance the biocompatibility of implants and scaffolds.[7]

Cell Migration

Cell migration is a highly regulated process that is essential for development, immune responses, and wound healing, but it is also a hallmark of cancer metastasis. Integrin signaling plays a central role in cell migration by regulating the dynamic formation and disassembly of adhesive contacts and by controlling the cytoskeletal machinery that drives cell movement.

GRGDS can modulate cell migration in a context-dependent manner. In solution, it can inhibit the migration of cells that rely on RGD-dependent integrins for their motility.[8] This is because the peptide blocks the adhesive interactions necessary for cells to pull themselves forward.

Caption: Soluble GRGDS competitively inhibits cell migration.

Intracellular Signaling Pathways

The binding of GRGDS to integrins initiates a complex network of intracellular signaling pathways that ultimately dictate cellular responses. Key signaling nodes activated downstream of integrin engagement include Focal Adhesion Kinase (FAK), the MAPK/ERK pathway, Rho GTPases, and the PI3K/Akt pathway.

FAK is a non-receptor tyrosine kinase that is a central component of focal adhesions.[9][10] Upon integrin clustering, FAK is recruited to the cytoplasmic tails of integrins and becomes autophosphorylated.[9] This creates docking sites for other signaling proteins, including Src family kinases, which further phosphorylate FAK and other substrates, leading to the activation of downstream pathways.

Caption: GRGDS-integrin binding activates FAK signaling.

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a crucial signaling module that regulates cell proliferation, differentiation, and survival.[11] Integrin-mediated adhesion can activate the MAPK/ERK pathway, often through FAK and Src, which can lead to the activation of the Ras-Raf-MEK-ERK signaling cassette.[4]

Caption: GRGDS-integrin signaling activates the MAPK/ERK pathway.

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and play critical roles in cell adhesion, migration, and morphology.[12][13] Integrin engagement can modulate the activity of Rho GTPases, leading to changes in the organization of the actin cytoskeleton, such as the formation of stress fibers and lamellipodia.[12]

Caption: GRGDS-integrin interaction modulates Rho GTPase signaling.

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[14][15] Integrin-mediated adhesion can activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt.[16] Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis.

Caption: The PI3K/Akt pathway is activated by GRGDS-integrin signaling.

Experimental Protocols

GRGDS is a versatile tool in cell biology research. Below are detailed methodologies for key experiments utilizing this peptide.

Cell Adhesion Assay

This assay measures the ability of cells to attach to a substrate coated with GRGDS or other ECM proteins.

Materials:

-

96-well tissue culture plates

-

GRGDS peptide solution (e.g., 1 mg/mL in sterile PBS)

-

Control peptide (e.g., GRGES) solution

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell suspension in serum-free medium

-

Crystal violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with GRGDS solution (e.g., 10-50 µg/mL in PBS) overnight at 4°C. Coat control wells with GRGES or BSA.

-

Wash the wells three times with sterile PBS to remove unbound peptide.

-

Block non-specific binding by incubating the wells with blocking buffer for 1 hour at 37°C.

-

Wash the wells three times with sterile PBS.

-

Seed a known number of cells (e.g., 5 x 10^4 cells/well) in serum-free medium into each well.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 15 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the stain by adding solubilization buffer to each well.

-

Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Caption: Workflow for a typical cell adhesion assay.

Competitive Inhibition of Adhesion Assay

This assay is used to determine the ability of soluble GRGDS to inhibit cell adhesion to an ECM-coated surface.

Materials:

-

96-well tissue culture plates coated with an RGD-containing protein (e.g., fibronectin or vitronectin)

-

Serial dilutions of soluble GRGDS peptide

-

Control peptide (e.g., GRGES)

-

Cell suspension in serum-free medium

-

Crystal violet staining solution

-

Solubilization buffer

-

Plate reader

Procedure:

-

Prepare serial dilutions of the GRGDS peptide in serum-free medium.

-

Pre-incubate the cell suspension with the different concentrations of GRGDS or control peptide for 30 minutes at 37°C.

-

Seed the cell-peptide mixture into the ECM-coated wells.

-

Follow steps 6-12 of the Cell Adhesion Assay protocol.

-

Plot the percentage of cell adhesion against the logarithm of the GRGDS concentration to determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This assay, also known as a Boyden chamber assay, measures the chemotactic or haptotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (with a porous membrane, e.g., 8 µm pore size)

-

24-well companion plates

-

Chemoattractant (e.g., serum or a specific growth factor)

-

GRGDS peptide solution

-

Cell suspension in serum-free medium

-

Cotton swabs

-

Fixing and staining reagents (e.g., Diff-Quik)

-

Microscope

Procedure:

-

If assessing haptotaxis, coat the underside of the Transwell membrane with GRGDS or an ECM protein.

-

Place the Transwell inserts into the wells of the 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

Add the cell suspension, with or without soluble GRGDS, to the upper chamber of the Transwell insert.

-

Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

Caption: Workflow for a Transwell cell migration assay.

Applications in Drug Development

The critical role of integrins in various pathological processes, including cancer, thrombosis, and fibrosis, has made them attractive targets for drug development.[17] GRGDS and its derivatives have been extensively investigated as potential therapeutic agents.

-

Cancer Therapy: Many tumor cells overexpress certain integrins, such as αvβ3, which are involved in tumor growth, angiogenesis, and metastasis.[7] RGD-based peptides can be used to target these integrins to deliver cytotoxic drugs or imaging agents specifically to tumors, thereby increasing efficacy and reducing side effects.[7]

-

Anti-thrombotic Agents: The integrin αIIbβ3 is highly expressed on platelets and plays a crucial role in platelet aggregation and thrombus formation.[5] RGD-mimetic drugs can block this integrin, thereby preventing blood clot formation.[5]

-

Fibrosis: Integrins are involved in the activation of transforming growth factor-beta (TGF-β), a key cytokine in the development of fibrosis.[18] By blocking integrin function, RGD-based compounds may offer a therapeutic strategy for fibrotic diseases.

Conclusion

Gly-Arg-Gly-Asp-Ser TFA is a powerful tool in cell biology that has significantly advanced our understanding of integrin-mediated processes. As a competitive inhibitor of RGD-binding integrins, it allows for the dissection of the roles of these receptors in cell adhesion, migration, and signaling. Its versatility in both soluble and immobilized forms makes it invaluable for a wide range of in vitro and in vivo studies. Furthermore, the fundamental insights gained from research using GRGDS continue to fuel the development of novel integrin-targeted therapeutics for a variety of human diseases. The trifluoroacetate salt is a standard counterion from peptide synthesis and does not interfere with the biological activity of the GRGDS peptide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Integrin-mediated signal transduction linked to Ras pathway by GRB2 binding to focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering of Bio-Adhesive Ligand Containing Recombinant RGD and PHSRN Fibronectin Cell-Binding Domains in Fusion with a Colored Multi Affinity Tag: Simple Approach for Fragment Study from Expression to Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic peptide GRGDS induces dissociation of alpha-actinin and vinculin from the sites of focal contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. Cell migration promoted by a potent GRGDS-containing thrombin-cleavage fragment of osteopontin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of focal adhesion kinase in integrin signaling. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. Focal adhesion kinase in integrin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho Gtpases: Integrating Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rho GTPase signaling in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lipopolysaccharide and lipoteichoic acid regulate the PI3K/AKT pathway through osteopontin/integrin β3 to promote malignant progression of non-small cell lung cancer - Zhang - Journal of Thoracic Disease [jtd.amegroups.org]

- 17. Synthetic RGDS peptide attenuates lipopolysaccharide-induced pulmonary inflammation by inhibiting integrin signaled MAP kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

Gly-Arg-Gly-Asp-Ser TFA: A Technical Guide to its Role in Integrin Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Gly-Arg-Gly-Asp-Ser (GRGDS), commonly available as a trifluoroacetate (TFA) salt, is a synthetic peptide that mimics the cell-binding domain of various extracellular matrix (ECM) proteins.[1][2] At its core is the Arg-Gly-Asp (RGD) sequence, a ubiquitous recognition motif for a significant portion of the integrin family of transmembrane receptors.[3] Integrins, heterodimeric proteins composed of α and β subunits, are crucial mediators of cell-matrix and cell-cell interactions, playing pivotal roles in cell adhesion, migration, proliferation, and survival.[3][4] The ability of GRGDS to competitively inhibit the binding of ECM proteins to integrins has established it as an invaluable tool in cell biology research and a foundational molecule in the development of therapeutics targeting integrin-mediated pathologies.[2][5]

This technical guide provides an in-depth overview of Gly-Arg-Gly-Asp-Ser TFA, focusing on its mechanism of action as an integrin antagonist, its binding specificity, and the downstream signaling consequences of its interaction with integrin receptors. Detailed experimental protocols for studying these interactions are also provided to facilitate further research and development.

Physicochemical Properties of this compound

The trifluoroacetate salt of Gly-Arg-Gly-Asp-Ser is the most common commercially available form due to its use in the purification process of solid-phase peptide synthesis.[6]

| Property | Value | Reference |

| Molecular Formula | C19H31F3N8O11 | [7] |

| Molecular Weight | 604.49 g/mol | [7] |

| Amino Acid Sequence | Gly-Arg-Gly-Asp-Ser | [1] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in water | [7] |

Mechanism of Action: Competitive Inhibition of Integrin Binding

The RGD motif within the GRGDS peptide is the key to its biological activity. This tripeptide sequence fits into a specific binding pocket on the extracellular domain of several integrin subtypes. By occupying this binding site, GRGDS effectively blocks the interaction of integrins with their natural RGD-containing ligands in the extracellular matrix, such as fibronectin, vitronectin, and osteopontin. This competitive inhibition disrupts the crucial link between the cell and its surrounding matrix, leading to the modulation of various cellular functions.

Integrin Binding Specificity and Affinity

The binding affinity of GRGDS varies among different integrin subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for GRGDS against a panel of human integrins, providing a quantitative measure of its binding potency. Lower IC50 values indicate higher binding affinity.

| Integrin Subtype | IC50 (nM) |

| αvβ3 | 12 - 5000 |

| αvβ5 | 167 - 6500 |

| α5β1 | 34 - 335 |

| αvβ6 | >10000 |

| αvβ8 | >10000 |

| αIIbβ3 | >10000 |

Note: IC50 values are compiled from various studies and can vary depending on the specific assay conditions.[9]

Downstream Signaling Pathways Affected by GRGDS

Integrin-ligand binding is not merely a physical tether; it initiates a cascade of intracellular signals, collectively known as outside-in signaling. A key event in this process is the clustering of integrins and the recruitment of a complex of signaling proteins to the cytoplasmic tails of the integrin β subunit, forming focal adhesions. GRGDS, by preventing ligand binding, inhibits the initiation of these signaling cascades.

A primary target of integrin-mediated signaling is the Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase. Upon integrin ligation and clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases . The subsequent binding of Src leads to the phosphorylation of other tyrosine residues on FAK, further amplifying the signal.

The activated FAK-Src complex then serves as a scaffold for the recruitment and activation of numerous downstream signaling molecules, including those of the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathways. These pathways are central regulators of cell survival, proliferation, and migration.

By competitively inhibiting the initial integrin-ligand interaction, GRGDS effectively blocks the activation of FAK and the subsequent downstream signaling events. This leads to the inhibition of cell adhesion, spreading, migration, and can even induce a form of programmed cell death known as anoikis in anchorage-dependent cells.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of GRGDS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Serine):

-

Dissolve Fmoc-Ser(tBu)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Gly-OH.

-

Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (94:1:2.5:2.5 v/v/v/w).

-

Treat the dried resin with the cleavage cocktail for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final GRGDS-TFA product.

-

Competitive ELISA for Integrin Binding

This assay measures the ability of GRGDS to inhibit the binding of a specific integrin to its immobilized ligand.

Materials:

-

96-well microplate

-

Integrin ligand (e.g., Fibronectin, Vitronectin)

-

Purified integrin receptor

-

GRGDS-TFA

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against the integrin

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Coating: Coat the wells of a 96-well plate with the integrin ligand overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Competition:

-

Prepare serial dilutions of GRGDS-TFA.

-

Add the GRGDS dilutions to the wells, followed by a constant concentration of the purified integrin receptor.

-

Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the plate to remove unbound integrin.

-

Add the primary antibody against the integrin and incubate for 1 hour.

-

Wash and add the HRP-conjugated secondary antibody, then incubate for 1 hour.

-

-

Development:

-

Wash the plate and add TMB substrate.

-

Stop the reaction with stop solution.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the concentration of GRGDS.

Cell Adhesion Assay

This assay assesses the effect of GRGDS on the attachment of cells to an ECM-coated surface.

Materials:

-

96-well tissue culture plate

-

Integrin ligand (e.g., Fibronectin)

-

Cells that express the target integrin

-

GRGDS-TFA

-

Serum-free cell culture medium

-

Crystal violet solution

-

Solubilization buffer (e.g., 10% SDS)

Procedure:

-

Coating: Coat the wells of a 96-well plate with the integrin ligand overnight at 4°C. Block with BSA.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium.

-

Inhibition:

-

Prepare serial dilutions of GRGDS-TFA in serum-free medium.

-

Pre-incubate the cells with the GRGDS dilutions for 30 minutes.

-

-

Seeding: Seed the pre-incubated cells onto the coated plate and incubate for 1-2 hours to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining:

-

Fix the adherent cells with methanol.

-

Stain the cells with crystal violet solution for 10 minutes.

-

Wash away excess stain with water.

-

-

Quantification:

-

Solubilize the stain with solubilization buffer.

-

Read the absorbance at 570 nm. The absorbance is proportional to the number of adherent cells.

-

Conclusion

This compound is a powerful and versatile tool for investigating the complex roles of integrins in cellular processes. Its ability to act as a competitive antagonist for a range of integrins allows for the targeted disruption of cell-matrix interactions, providing valuable insights into the mechanisms of cell adhesion, migration, and signaling. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize GRGDS-TFA in their studies and to advance the development of novel therapeutics targeting integrin-mediated diseases.

References

- 1. Gly-Arg-Gly-Asp-Ser (GRGDS) - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Integrin alpha 5 - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Src-Mediated Phosphorylation of Focal Adhesion Kinase Couples Actin and Adhesion Dynamics to Survival Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H-Ser-Asp-Gly-Arg-Gly-OH peptide [novoprolabs.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gly-Arg-Gly-Asp-Ser TFA: Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pentapeptide Gly-Arg-Gly-Asp-Ser TFA (GRGDS TFA). It details the chemical structure and physicochemical properties of this compound, which is a salt of the well-known RGD (Arginylglycylaspartic acid) motif peptide with Trifluoroacetic acid. This guide summarizes key quantitative data, outlines experimental protocols for its analysis, and visualizes its primary signaling pathway. The RGD sequence is a crucial recognition site for integrin receptors, making GRGDS and its derivatives vital tools in research areas such as cell adhesion, tissue engineering, and drug development. The information presented herein is intended to serve as a foundational resource for professionals working with or developing applications for this important bioactive peptide.

Chemical Structure and Physicochemical Properties

Gly-Arg-Gly-Asp-Ser is a synthetic pentapeptide with the single-letter code GRGDS. The trifluoroacetate (TFA) salt form is common for commercially available synthetic peptides, arising from its use in the purification process via reversed-phase high-performance liquid chromatography (RP-HPLC). The TFA counterion can influence the peptide's solubility and overall charge.

The structure consists of five amino acids linked by peptide bonds: Glycine, Arginine, Glycine, Aspartic Acid, and Serine. The presence of the Arg-Gly-Asp (RGD) sequence is the key feature responsible for its biological activity.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of Gly-Arg-Gly-Asp-Ser and its TFA salt.

| Property | Value | Source |

| Molecular Formula (Peptide) | C₁₇H₃₀N₈O₉ | [1] |

| Molecular Weight (Peptide) | 490.47 g/mol | [1] |

| Molecular Formula (TFA Salt) | C₁₉H₃₁F₃N₈O₁₁ | [2] |

| Molecular Weight (TFA Salt) | 604.49 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Solubility | Soluble in water | [2][3] |

| Purity (typical) | ≥95% (as determined by HPLC) | [1] |

| Theoretical Isoelectric Point (pI) | ~5.5 (Calculated) | |

| IC₅₀ for αvβ3 integrin | ~5 µM | [4] |

| IC₅₀ for αvβ5 integrin | ~6.5 µM | [4] |

Note on Theoretical Isoelectric Point (pI): The theoretical pI was calculated based on the pKa values of the terminal groups and the ionizable side chains of the amino acid residues (Aspartic Acid and Arginine). The pKa of the N-terminal amine is approximately 9.6, the C-terminal carboxyl is approximately 2.3, the Aspartic Acid side chain is approximately 3.9, and the Arginine side chain is approximately 12.5. At a pH of around 5.5, the net charge of the peptide is close to zero. The presence of the TFA counter-ion will lower the pH of a solution of the peptide in unbuffered water.

Chemical Properties and Stability

This compound is a hygroscopic solid and should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C. Solutions of the peptide can be stored for short periods at 4°C, but for longer-term storage, it is advisable to aliquot and freeze at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The stability of the peptide in solution is pH-dependent, with degradation more likely to occur at extreme pH values.

Biological Activity and Mechanism of Action

The biological activity of Gly-Arg-Gly-Asp-Ser is primarily mediated through its interaction with integrins, a family of transmembrane cell adhesion receptors. The RGD motif serves as a recognition sequence for several integrins, most notably αvβ3 and αvβ5. By binding to these integrins, the peptide can competitively inhibit the binding of extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and osteopontin. This interaction triggers intracellular signaling cascades that influence cell adhesion, migration, proliferation, and survival.

Integrin-Mediated Signaling Pathway

Upon binding of GRGDS to the extracellular domain of integrins, a conformational change is induced, leading to the recruitment and activation of various intracellular signaling proteins. Key among these are Focal Adhesion Kinase (FAK) and Src family kinases. The activation of FAK leads to the creation of binding sites for other signaling molecules, initiating a cascade that can include the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway. Another important protein in this pathway is the Integrin-Linked Kinase (ILK), which acts as a scaffold protein connecting integrins to the actin cytoskeleton and also participates in downstream signaling.

Caption: GRGDS peptide binding to integrins activates downstream signaling pathways.

Experimental Protocols

The following sections provide generalized experimental protocols for the analysis of this compound. These should be optimized for specific instrumentation and experimental goals.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of GRGDS TFA and for its quantification.

-

Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm or 220 nm.

-

Sample Preparation: Dissolve the peptide in Mobile Phase A or water to a concentration of approximately 1 mg/mL.

Caption: A typical experimental workflow for the HPLC analysis of GRGDS TFA.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and determine the molecular weight of the peptide. Electrospray ionization (ESI) is a common ionization technique for peptides.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Sample Infusion: The sample, dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid), can be directly infused or introduced via liquid chromatography (LC-MS).

-

Data Analysis: The resulting mass spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ and potentially peaks for multiply charged ions (e.g., [M+2H]²⁺).

Caption: A generalized workflow for the mass spectrometry analysis of GRGDS TFA.

Applications in Research and Drug Development

The ability of Gly-Arg-Gly-Asp-Ser to interact with integrins has led to its widespread use in various research and development applications:

-

Cell Culture: As a coating for cell culture surfaces to promote cell adhesion and growth.

-

Biomaterials and Tissue Engineering: Functionalization of scaffolds and hydrogels to enhance cell integration and tissue regeneration.

-

Drug Delivery: As a targeting ligand to direct nanoparticles or drug conjugates to cells overexpressing specific integrins, such as in cancer therapy.

-

Inhibition of Cell Adhesion: In studies of cell migration and metastasis, GRGDS can be used to block integrin-mediated cell adhesion.

Conclusion

This compound is a well-characterized and versatile pentapeptide that serves as a powerful tool for researchers and drug development professionals. Its ability to specifically interact with integrin receptors provides a mechanism to modulate a wide range of cellular processes. This guide has provided a comprehensive overview of its structure, chemical properties, biological activity, and analytical methods, offering a solid foundation for its effective use in scientific investigation and therapeutic development.

References

The RGD Sequence: A Technical Guide to its Discovery, Significance, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the Arginine-Glycine-Aspartic acid (RGD) sequence represents a seminal moment in our understanding of cell-extracellular matrix (ECM) interactions. This tripeptide motif, first identified in the early 1980s by Ruoslahti and Pierschbacher, serves as the primary recognition site for a significant portion of the integrin family of cell surface receptors.[1] Integrins, by binding to RGD sequences within ECM proteins like fibronectin, vitronectin, and fibrinogen, mediate critical cellular processes including adhesion, migration, proliferation, and survival.[2][3][4] The profound impact of this discovery is evident in its wide-ranging applications, from fundamental cell biology research to the development of targeted therapeutics in oncology, cardiology, and regenerative medicine.[5][6] This technical guide provides an in-depth exploration of the RGD sequence, detailing its discovery, the quantitative biophysical parameters of its interaction with integrins, comprehensive experimental protocols for its study, and the intricate signaling pathways it initiates.

Discovery and Initial Identification

The journey to uncovering the RGD sequence began with studies on fibronectin, a high-molecular-weight glycoprotein in the ECM known to promote cell attachment.[2] Researchers sought to identify the minimal component of fibronectin responsible for its cell-binding activity.

In a landmark series of experiments, Drs. Erkki Ruoslahti and Michael Pierschbacher systematically dissected the fibronectin molecule. They initially isolated a large fragment of fibronectin that retained cell attachment capabilities.[7] Through further fragmentation and functional assays, they narrowed down the active region to a smaller peptide sequence. By synthesizing a series of peptides corresponding to different parts of this region, they pinpointed the tripeptide Arg-Gly-Asp (RGD) as the essential motif for cell recognition and binding. Their foundational work demonstrated that synthetic peptides containing the RGD sequence could effectively compete with fibronectin for cell surface receptor binding, thereby inhibiting cell attachment to fibronectin-coated surfaces.[8] Conversely, when immobilized on a substrate, these RGD-containing peptides could promote cell adhesion.[5]

These initial studies not only identified the RGD sequence but also led to the identification and isolation of its cellular receptors, which were later named integrins.[8] This discovery unveiled a fundamental mechanism of cellular interaction with the surrounding environment, paving the way for a new era in cell adhesion research.

The RGD Motif and Integrin Binding: A Quantitative Perspective

The interaction between the RGD sequence and integrins is a highly specific and regulated process. Nearly half of the known integrins recognize the RGD motif, with varying degrees of affinity and selectivity.[5] This specificity is often influenced by the amino acids flanking the RGD core and the conformational presentation of the peptide. The binding affinity of RGD-containing peptides to integrins is a critical parameter in both research and therapeutic development. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).

Below are tables summarizing the binding affinities of various RGD peptides for different integrin subtypes, compiled from multiple studies.

Table 1: IC50 Values of RGD Peptides for Various Integrins

| Peptide/Compound | Integrin Subtype | IC50 (nM) | Reference |

| RGD peptide | αvβ3 | 89 | [8] |

| RGD peptide | α5β1 | 335 | [8] |

| RGD peptide | αvβ5 | 440 | [8] |

| E[c(RGDyK)]2 (RGD2) | αvβ3 | 79.2 ± 4.2 | [2] |

| FPTA-RGD2 | αvβ3 | 144 ± 6.5 | [2] |

| cyclo-[RGDfV] | αvβ3 | ~10-100 | [3] |

| RGD compound 8 | αvβ3 | 44 | [3] |

| RGD compound 9 | αvβ3 | 39 | [3] |

Table 2: Dissociation Constants (Kd) of RGD-Integrin Interactions

| Peptide/Compound | Integrin Subtype | Kd (µM) | Method | Reference |

| RGD-Integrin | (Live HeLa Cells) | 75 ± 28 | Automated Micropipette | [5] |

| RGD-Integrin | (Live HeLa Cells) | 140 ± 28 | Waveguide-based Biosensor | [5] |

| Linear RGD peptide | αIIbβ3 | 1.7 | Total Internal Reflection Fluorescence Microscopy | [9] |

| Fibrinogen | αIIbβ3 | 0.03 | Total Internal Reflection Fluorescence Microscopy | [9] |

| Macrocyclic RGD peptides (e.g., 2-c) | αvβ3 | Sub-micromolar to nanomolar | Surface Plasmon Resonance | [10] |

Key Experimental Protocols

The study of RGD-integrin interactions relies on a variety of well-established experimental techniques. The following sections provide detailed methodologies for three key assays.

Cell Attachment Assay

This assay is fundamental for assessing the ability of RGD-containing peptides to promote cell adhesion when immobilized on a surface.

Objective: To quantify the attachment of cells to surfaces coated with RGD peptides.

Materials:

-

96-well tissue culture plates

-

RGD-containing peptide of interest

-

Bovine Serum Albumin (BSA) for blocking

-

Cell line expressing the target integrin (e.g., HeLa cells, Human Dermal Fibroblasts)[11]

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA or a non-enzymatic cell detachment solution (e.g., EDTA/EGTA in PBS)[11]

-

A method for quantifying attached cells (e.g., crystal violet staining and subsequent spectrophotometric reading, or a DNA quantification kit like PicoGreen)[12]

Procedure:

-

Coating the Plate:

-

Prepare a solution of the RGD peptide in PBS at the desired concentration (e.g., 1 µM).[11]

-

Add 100 µL of the peptide solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C to allow for peptide adsorption.

-

-

Blocking:

-

Aspirate the peptide solution from the wells.

-

Wash the wells twice with PBS.

-

Add 150 µL of 1% BSA in PBS to each well to block non-specific cell binding.

-

Incubate for 1 hour at room temperature.

-

-

Cell Preparation:

-

Cell Seeding and Incubation:

-

Aspirate the blocking solution from the wells and wash once with PBS.

-

Add 100 µL of the cell suspension to each well.

-

Incubate the plate for a defined period (e.g., 1 hour) at 37°C in a humidified incubator with 5% CO2.

-

-

Washing and Quantification:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the attached cells using a chosen method (e.g., crystal violet staining or DNA quantification).

-

Competitive Binding Assay

This assay is used to determine the binding affinity (IC50) of a soluble RGD peptide by measuring its ability to compete with a known ligand for integrin binding.

Objective: To determine the IC50 value of a test RGD peptide by its ability to inhibit the binding of a labeled ligand to a specific integrin.

Materials:

-

Purified integrin receptor (e.g., αvβ3)

-

Labeled ligand (e.g., biotinylated vitronectin or a fluorescently labeled RGD peptide)[3]

-

Test RGD peptide at various concentrations

-

96-well ELISA plates

-

Coating buffer (e.g., 0.1 M Na2HPO4, pH 8)[13]

-

Blocking buffer (e.g., 1% I-Block in PBST)[13]

-

Washing buffer (e.g., PBS with 0.05% Tween 20)

-

Detection reagent (e.g., Streptavidin-HRP for biotinylated ligands)

-

Substrate for the detection enzyme (e.g., TMB for HRP)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 0.5–1.5 µg/mL) overnight at 4°C.[13]

-

-

Blocking:

-

Wash the wells with washing buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature.

-

-

Competition Reaction:

-

Prepare a series of dilutions of the test RGD peptide.

-

In a separate plate or tubes, co-incubate a fixed concentration of the labeled ligand with the different concentrations of the test peptide.

-

Add these mixtures to the integrin-coated wells.

-

Incubate for a sufficient time to reach equilibrium (e.g., 1-2 hours) at room temperature.

-

-

Washing and Detection:

-

Wash the wells thoroughly to remove unbound ligands.

-

Add the detection reagent (e.g., Streptavidin-HRP) and incubate for 1 hour at room temperature.

-

Wash the wells again.

-

Add the substrate and allow the color to develop.

-

-

Data Analysis:

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Plot the absorbance against the logarithm of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Objective: To measure the real-time binding kinetics of an RGD peptide to an immobilized integrin receptor.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip for amine coupling)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified integrin receptor

-

RGD peptide of interest

-

Running buffer (e.g., HBS-P with divalent cations like MgCl2 and CaCl2)[14]

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified integrin receptor over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of concentrations of the RGD peptide in the running buffer.

-

Inject the peptide solutions sequentially over the immobilized integrin surface, starting with the lowest concentration.

-

Include a buffer-only injection as a blank for background subtraction.

-

-

Dissociation:

-

After each peptide injection, allow the running buffer to flow over the surface to monitor the dissociation of the peptide from the integrin.

-

-

Regeneration (if necessary):

-

If the interaction is of high affinity, a regeneration solution (e.g., a low pH buffer) may be needed to remove the bound peptide before the next injection.

-

-

Data Analysis:

-

The SPR instrument software records the binding events as sensorgrams (response units vs. time).

-

Globally fit the sensorgrams from the different peptide concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).[14]

-

RGD-Integrin Signaling Pathways

The binding of RGD-containing ligands to integrins is not merely a physical tethering of the cell to the ECM; it is a critical signaling event that triggers a cascade of intracellular responses. This "outside-in" signaling regulates fundamental cellular behaviors.

Upon RGD-mediated clustering of integrins, a multi-protein complex known as the focal adhesion is formed at the cell-matrix interface.[15] A key initiating event in this signaling cascade is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[16][17] Phosphorylated FAK serves as a docking site for other signaling proteins, most notably the Src family of non-receptor tyrosine kinases.

The FAK-Src complex then phosphorylates a number of downstream targets, leading to the activation of several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically the Extracellular signal-Regulated Kinase, ERK).[16][18] The activation of the MAPK/ERK pathway is a central node in regulating gene expression related to cell proliferation, survival, and differentiation.[19]

References

- 1. a-comprehensive-evaluation-of-the-activity-and-selectivity-profile-of-ligands-for-rgd-binding-integrins - Ask this paper | Bohrium [bohrium.com]

- 2. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific binding of integrin alphaIIbbeta3 to RGD peptide immobilized on a nitrilotriacetic acid chip: a surface plasmon resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RGD peptide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]

- 9. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. KEGG PATHWAY: map04510 [kegg.jp]

- 16. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DSpace [repository.upenn.edu]

- 19. Integrin and cytoskeletal regulation of growth factor signaling to the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Gly-Arg-Gly-Asp-Ser peptide.

An In-depth Technical Guide to the Biological Activity of Gly-Arg-Gly-Asp-Ser (GRGDS) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gly-Arg-Gly-Asp-Ser (GRGDS) pentapeptide is a synthetic molecule that contains the minimal integrin recognition sequence, Arg-Gly-Asp (RGD). This sequence is found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and osteopontin. By mimicking the natural binding motif of these ECM proteins, the GRGDS peptide acts as a competitive antagonist of RGD-binding integrins, thereby modulating a wide array of cellular processes. This technical guide provides a comprehensive overview of the biological activity of the GRGDS peptide, including its mechanism of action, downstream signaling pathways, quantitative binding data, and detailed experimental protocols for assessing its activity.

Mechanism of Action: Competitive Antagonism of Integrin Receptors

The primary mechanism of action of the GRGDS peptide is its competitive binding to the RGD-binding pocket on the extracellular domain of various integrin heterodimers. Integrins are transmembrane receptors that mediate cell-ECM and cell-cell adhesion, playing a crucial role in cellular structure and signal transduction. The RGD sequence is recognized by at least eight different integrin subtypes, including αvβ3, αvβ5, α5β1, and αIIbβ3.

By occupying the RGD-binding site on these integrins, the GRGDS peptide prevents the binding of endogenous ECM proteins. This disruption of cell-matrix interactions leads to a variety of biological effects, including:

-

Inhibition of cell adhesion: Treatment of cells with GRGDS in solution can prevent their attachment to ECM-coated surfaces.

-

Induction of cell detachment: When added to already adherent cells, GRGDS can cause them to round up and detach from the substrate.[1][2][3]

-

Disruption of focal adhesions: The binding of GRGDS to integrins can lead to the dissociation of key focal adhesion proteins, such as α-actinin and vinculin, from these adhesion sites.[1][3][4]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The biological activity of the GRGDS peptide is concentration-dependent. The following table summarizes key quantitative data from various in vitro studies.

| Parameter | Integrin Subtype | Cell Type/System | Value | Reference(s) |

| IC₅₀ | αvβ3 | Purified Receptor | ~5 µM | [5] |

| IC₅₀ | αvβ5 | Purified Receptor | ~6.5 µM | [5] |

| IC₅₀ | αvβ3 | Competition ELISA | ~10-100 µM | [6] |

| IC₅₀ | αvβ5 | Competition ELISA | >100 µM | [4] |

| IC₅₀ | α5β1 | Competition ELISA | ~10-100 µM | [6] |

| Kd (3D) | Integrin-RGD | Live Cells | 74 ± 28 µM | [7] |

| Effective Concentration | Inhibition of Fibrinogen Binding | Platelets | 10-200 µM | [8] |

| Effective Concentration | Induction of Osteoclast Retraction | Chick and Rat Osteoclasts | 191.4 - 210.0 µM | [9] |

Signaling Pathways Modulated by GRGDS Peptide

The binding of GRGDS to integrins not only disrupts physical cell adhesion but also modulates intracellular signaling pathways that regulate cell survival, proliferation, and migration. This "outside-in" signaling is initiated by a conformational change in the integrin receptor upon ligand binding.

Focal Adhesion Kinase (FAK) and Src Family Kinases (SFKs)

A primary event following integrin ligation is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases (SFKs). The resulting FAK-Src complex is a central signaling hub that phosphorylates numerous downstream targets, including paxillin and p130Cas, leading to the activation of pathways that control cell spreading and migration.[10][11][12] The GRGDS peptide, by competitively inhibiting integrin-ECM interactions, can prevent the activation of FAK and Src.[13][14]

References

- 1. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti‐metastatic and Anti‐invasive Effects of Polymeric Arg‐Gly‐Asp (RGD) Peptide, Poly(RGD), and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic peptide GRGDS induces dissociation of alpha-actinin and vinculin from the sites of focal contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelial Cell Migration on RGD-Peptide-Containing PEG Hydrogels in the Presence of Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]

- 12. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic RGDS peptide attenuates lipopolysaccharide-induced pulmonary inflammation by inhibiting integrin signaled MAP kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibited effect of an RGD peptide hydrogel on the expression of β1-integrin, FAK, and Akt in Tenon's capsule fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unwanted Counterpart: A Technical Guide to Trifluoroacetate (TFA) in Peptide Synthesis

For researchers, scientists, and drug development professionals, understanding the nuances of trifluoroacetate (TFA) in synthetic peptides is critical for ensuring experimental accuracy and therapeutic safety. This in-depth guide explores the origin of TFA salts in peptide synthesis, their potential impact on research and drug development, and detailed methodologies for their removal and exchange.

Trifluoroacetic acid (TFA) is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily utilized for the cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile protecting groups from amino acid side chains.[1][2] Its volatility and ability to dissolve most peptides make it an effective reagent in this final, critical step.[3][4] However, this utility comes with a significant caveat: the formation of TFA salts with the final peptide product.

During the cleavage process and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), which often employs TFA as an ion-pairing agent, the strong acidity of TFA (pKa ≈ 0.23) leads to the protonation of free amino groups on the peptide, such as the N-terminus and the side chains of basic residues like lysine, arginine, and histidine.[5][6] This results in the formation of a stable salt where the trifluoroacetate anion acts as a counterion to the positively charged peptide. While unbound TFA can be largely removed through lyophilization, the ionically bound TFA salts are more persistent and can constitute a significant portion of the peptide's mass, often ranging from 10% to 40%.[7][8]

The Impact of Residual Trifluoroacetate

The presence of residual TFA can have profound and often detrimental effects on various applications of synthetic peptides. These effects range from altering the peptide's physicochemical properties to interfering with biological assays, making its removal a critical consideration for many research and therapeutic applications.

Physicochemical Alterations

Residual TFA can significantly influence the secondary structure, solubility, and aggregation propensity of peptides.[9][10] The strong ionic interaction between the trifluoroacetate anion and the peptide can disrupt the formation of desired secondary structures like alpha-helices and beta-sheets. Furthermore, TFA has been shown to affect fibril formation and stability in peptides such as amyloid beta-protein.[5] This can lead to challenges in handling the peptide, such as the formation of "fluffy" lyophilizates that are difficult to work with.[5]

Interference in Biological Assays

The following table summarizes the potential effects of residual TFA on various experimental applications:

| Application Area | Potential Effects of Residual TFA | Recommended Action |

| Cell-Based Assays | Cytotoxicity, altered cell proliferation and viability.[8][11] | Mandatory TFA removal |

| In Vivo Studies | Potential for undesirable immune responses and altered biological activity.[5] | Mandatory TFA removal |

| Structural Studies (e.g., NMR, X-ray Crystallography) | Interference with physicochemical characterizations, alteration of secondary structure.[9][12] | Highly recommended TFA removal |

| Enzyme Kinetics & Receptor Binding Assays | Denaturation of proteins, competition with substrates at binding sites.[8] | Highly recommended TFA removal |

| Mass Spectrometry | Can alter the apparent mass of the peptide.[10] | Consideration of TFA presence during data analysis. |

| Polyclonal Antibody Production | Generally tolerable.[8] | TFA removal is optional. |

Methodologies for TFA Removal and Exchange

Given the potential for interference, several methods have been developed to remove or exchange the trifluoroacetate counterion for a more biologically benign alternative, such as acetate or hydrochloride. The choice of method often depends on the properties of the peptide, the desired final salt form, and the required level of TFA removal.

Experimental Protocols

Below are detailed protocols for the most common TFA removal and exchange techniques.

This method replaces the trifluoroacetate counterion with a chloride ion by treating the peptide with hydrochloric acid.

Materials:

-

Peptide-TFA salt

-

100 mM Hydrochloric acid (HCl)

-

Distilled water or a suitable buffer (e.g., 50mM phosphate buffer with 100mM NaCl)

-

Liquid nitrogen

-

Lyophilizer

Procedure:

-

Dissolve the peptide in distilled water or buffer at a concentration of approximately 1 mg/mL.[13][14]

-

Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[13][14] Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM could lead to peptide modification.[10][13]

-

Allow the solution to stand at room temperature for at least one minute.[13][14]

-

Lyophilize the frozen solution overnight until all liquid is removed.[13][14]

-

To ensure complete removal, repeat the process of re-dissolving the lyophilized powder in an HCl solution, freezing, and lyophilizing at least two more times.[13][14]

-

After the final lyophilization, the peptide is obtained as the hydrochloride salt.

This technique utilizes a strong anion exchange resin to replace TFA with acetate.

Materials:

-

Peptide-TFA salt

-

Strong anion exchange resin

-

1 M Sodium acetate solution

-

Distilled water

-

Chromatography column

Procedure:

-

Prepare a small chromatography column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the column relative to the amount of peptide.[15][16]

-

Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[15][16]

-

Wash the column thoroughly with distilled water to remove any excess sodium acetate.[15][16]

-

Dissolve the peptide in distilled water and apply it to the prepared column.[15][16]

-

Elute the peptide from the column with distilled water, collecting the fractions that contain the peptide.[15][16]

-

Combine the peptide-containing fractions and lyophilize to obtain the peptide as the acetate salt.[16]

This method leverages RP-HPLC with a TFA-free mobile phase to exchange the counterion.

Materials:

-

Peptide-TFA salt

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Acetic acid or formic acid

-

RP-HPLC system with a C18 column

Procedure:

-

Equilibrate the C18 HPLC column with a mobile phase containing a biologically compatible acid, such as 0.1% to 1% acetic acid or formic acid in water and acetonitrile.[17]

-

Dissolve the purified peptide-TFA salt in a minimal amount of the aqueous mobile phase.

-

Inject the peptide solution onto the equilibrated column.

-

The TFA, being a strong acid, will have minimal retention and will elute in the void volume.[17]

-

The peptide will be retained on the column and will exchange its TFA counterion for the acetate or formate from the mobile phase.[17]

-

Elute the peptide using a gradient of acetonitrile in the chosen acidic mobile phase.

-

Collect the fractions containing the purified peptide and lyophilize to obtain the peptide as the acetate or formate salt.

Visualizing the Process

To better illustrate the role of TFA in peptide synthesis and its subsequent removal, the following diagrams, generated using the DOT language, depict the key workflows and logical relationships.

Caption: Solid-Phase Peptide Synthesis (SPPS) and Post-Synthesis Processing Workflow.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 4. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. omizzur.com [omizzur.com]

- 8. lifetein.com [lifetein.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. lifetein.com [lifetein.com]

- 11. genscript.com [genscript.com]

- 12. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifetein.com [lifetein.com]

- 14. lifetein.com [lifetein.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]

The GRGDS Peptide: A Technical Guide to its Interaction with the Extracellular Matrix

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Arg-Gly-Asp-Ser (GRGDS) pentapeptide is a synthetically derived motif that mimics the cell-binding domain of fibronectin, a key protein in the extracellular matrix (ECM).[1] This peptide is centered around the Arg-Gly-Asp (RGD) sequence, which was first identified as the minimal amino acid sequence required for the interaction of fibronectin with cell surface receptors.[2][3] This interaction is primarily mediated by a class of transmembrane receptors known as integrins. The GRGDS peptide, by competitively binding to these integrins, serves as a powerful tool to study cell adhesion, migration, and signaling processes. Furthermore, its ability to modulate these fundamental cellular functions has made it a focal point in the development of targeted therapeutics and advanced biomaterials.[4][5] This technical guide provides an in-depth overview of the GRGDS peptide's interaction with ECM proteins, the quantitative aspects of these interactions, detailed experimental protocols for their study, and the downstream signaling pathways that are initiated.

GRGDS Interaction with Extracellular Matrix Proteins and Integrins

The biological effects of the GRGDS peptide are predominantly a result of its interaction with a subset of the integrin family of receptors.[4] Integrins are heterodimeric transmembrane proteins composed of α and β subunits, and they are the primary mediators of cell-ECM adhesion.[6] The RGD motif is recognized by approximately half of the known integrins, which in turn bind to a variety of ECM proteins that possess this sequence.[3]

Key ECM proteins that contain the RGD sequence and are thus central to the study of GRGDS interactions include:

-

Fibronectin: A high-molecular-weight glycoprotein that is abundant in the ECM and plays a critical role in cell adhesion, migration, growth, and differentiation. The RGD sequence in fibronectin is located in the tenth type III module.[7]

-

Vitronectin: A glycoprotein found in plasma and the ECM that is involved in cell adhesion and spreading. It is a major ligand for the αvβ3 integrin.[8]

-

Fibrinogen: A blood plasma protein that is converted into fibrin during blood clot formation. It contains RGD sequences that are recognized by the αIIbβ3 integrin on platelets.[8]

-

Osteopontin: A glycoprotein in the bone matrix and other tissues that is involved in bone remodeling and immune responses.[1]

The specificity of the GRGDS peptide for different integrins is influenced by the conformation of the peptide and the surrounding amino acid residues.[9] This differential binding affinity is a key factor in the diverse biological responses elicited by GRGDS in various cell types.

Quantitative Analysis of GRGDS-Integrin Interactions

The affinity of the GRGDS peptide for various integrins can be quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values are crucial for comparing the binding strength of the peptide to different receptors and for designing experiments and potential therapeutic applications.

| Peptide | Integrin Subtype | Binding Assay | IC50 (µM) | Kd (µM) |

| GRGDS | αvβ3 | Cell Adhesion Inhibition | 210.0 ± 14.4 | - |

| GRGDS | αvβ5 | Competition ELISA | ~1.0 (start of inhibition) | - |

| GRGDS | α5β1 | Competition ELISA | >10 | - |

| GRGDS | Osteoblasts (mixed integrins) | Cell Binding | - | ~940 |

| GRGDSP | αIIbβ3 | Solid-phase Assay | - | 1.7 |

Note: IC50 and Kd values can vary depending on the specific experimental conditions, such as the cell type, assay format, and buffer composition.

Experimental Protocols

A variety of in vitro assays are employed to characterize the interaction between the GRGDS peptide and ECM proteins or integrins. Below are detailed methodologies for three key experiments.

Solid-Phase Binding Assay (ELISA-based)

This assay is used to measure the direct binding of an integrin to an immobilized ligand (e.g., fibronectin) and the competitive inhibition of this binding by the GRGDS peptide.

Materials:

-

High-binding 96-well microtiter plates

-

Purified ECM protein (e.g., fibronectin)

-

Purified integrin receptor (e.g., αvβ3)

-

GRGDS peptide and a control peptide (e.g., GRGESP)

-

Bovine Serum Albumin (BSA) for blocking

-

Primary antibody against the integrin

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Binding buffer (e.g., Tris-buffered saline with divalent cations like Mn2+)

Procedure:

-

Coating: Dilute the ECM protein to 1-10 µg/mL in coating buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.

-

Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer.

-

Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step.

-

Competition: Prepare serial dilutions of the GRGDS peptide and the control peptide in binding buffer. Add 50 µL of each dilution to the appropriate wells.

-

Integrin Binding: Immediately add 50 µL of the purified integrin receptor (at a predetermined optimal concentration) to each well. Incubate for 2-3 hours at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody: Add 100 µL of the primary antibody against the integrin, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step extensively (5-7 times).

-

Detection: Add 100 µL of the enzyme substrate to each well. Allow the color to develop in the dark.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The IC50 value can be determined by plotting the absorbance against the log of the peptide concentration.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (association and dissociation rates) and affinity.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Ligand (e.g., purified integrin)

-

Analyte (e.g., GRGDS peptide)

-

Immobilization buffers (e.g., sodium acetate, pH 4.0-5.5)

-

Amine coupling kit (EDC, NHS) and blocking agent (ethanolamine)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization: The integrin is typically immobilized on the sensor chip surface. This is often achieved through amine coupling, where the ligand is covalently linked to the carboxymethylated dextran surface of the chip. The optimal pH for immobilization needs to be determined empirically.

-

Analyte Injection: A solution of the GRGDS peptide (analyte) at various concentrations is flowed over the sensor chip surface.

-

Association: The binding of the peptide to the immobilized integrin is monitored in real-time as an increase in the resonance signal.

-

Equilibrium: The injection continues until the binding reaches a steady state (equilibrium).

-

Dissociation: The peptide solution is replaced with running buffer, and the dissociation of the peptide from the integrin is monitored as a decrease in the resonance signal.

-

Regeneration: A regeneration solution is injected to remove all bound analyte from the ligand, preparing the surface for the next injection cycle.

-

Data Analysis: The resulting sensorgrams are fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[11]

Cell Adhesion Assay

This assay measures the ability of cells to attach to a substrate coated with an ECM protein and how this attachment is inhibited by the GRGDS peptide.

Materials:

-

Tissue culture-treated 96-well plates

-

ECM protein (e.g., fibronectin) for coating

-

Cell line expressing the integrin of interest

-

GRGDS peptide and control peptide

-

Serum-free cell culture medium

-

Staining solution for quantifying adherent cells (e.g., crystal violet)

-

Lysis buffer to solubilize the stain

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest the cells and resuspend them in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of the GRGDS peptide or control peptide for 20-30 minutes at 37°C.

-

Seeding: Add the cell suspension to the coated wells (e.g., 5 x 10^4 cells/well).

-

Adhesion: Incubate the plate for 30-90 minutes at 37°C to allow for cell attachment.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be optimized to reduce background while retaining specifically attached cells.

-

Staining: Fix the adherent cells (e.g., with methanol) and stain with crystal violet solution.

-

Washing: Wash away the excess stain with water.

-